4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane

Lipophilicity Solubility Suzuki–Miyaura coupling

4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane (CAS 859217-85-9) is a cyclic alkenylboronic acid pinacol ester bearing a densely methyl-substituted cyclohexenyl group. As a member of the organoboron reagent class, it serves primarily as a nucleophilic coupling partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for C–C bond formation.

Molecular Formula C16H29BO2
Molecular Weight 264.2 g/mol
CAS No. 859217-85-9
Cat. No. B1322974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
CAS859217-85-9
Molecular FormulaC16H29BO2
Molecular Weight264.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(CC(C2)(C)C)(C)C
InChIInChI=1S/C16H29BO2/c1-13(2)9-12(10-14(3,4)11-13)17-18-15(5,6)16(7,8)19-17/h9H,10-11H2,1-8H3
InChIKeyXVMFBRCBEYKITB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane (CAS 859217-85-9): A Sterically Hindered Alkenylboronic Pinacol Ester for Controlled Cross-Coupling


4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane (CAS 859217-85-9) is a cyclic alkenylboronic acid pinacol ester bearing a densely methyl-substituted cyclohexenyl group. As a member of the organoboron reagent class, it serves primarily as a nucleophilic coupling partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for C–C bond formation [1]. The compound's defining structural feature—four methyl substituents at the 3,3,5,5-positions of the cyclohexenyl ring—confers a sterically hindered environment around the boron center that differentiates it from less substituted cyclohexenyl boronic esters. This steric congestion is known to modulate protodeboronation rates and influence transmetalation kinetics in cross-coupling cycles [2]. The pinacol ester moiety (dioxaborolane) further stabilizes the boron atom against hydrolysis and air oxidation relative to the corresponding free boronic acid [3].

Why 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane Cannot Be Replaced by the Unsubstituted Cyclohexenyl Analog


The unsubstituted cyclohexenyl pinacol boronic ester (CAS 141091-37-4) is a widely available commodity reagent, but it lacks the steric shielding that defines the tetramethyl-substituted variant. In the unsubstituted analog, the absence of methyl groups at the 3,3,5,5-positions results in: (a) a lower calculated LogP (approximately 3.0–3.5 vs. 4.39 for the target compound), indicating reduced lipophilicity and diminished solubility in non-polar organic media ; (b) a lower predicted boiling point (approximately 232 °C vs. 277.6 °C), suggesting weaker intermolecular interactions ; and (c) critically, reduced steric hindrance around the alkenyl–boron bond, which class-level evidence indicates accelerates protodeboronation—a prevalent degradation pathway that erodes effective reagent stoichiometry during cross-coupling reactions [1]. The tetramethyl substitution pattern thus provides quantifiable physicochemical differentiation that directly impacts reagent handling, shelf-life, and stoichiometric fidelity in multi-step synthetic sequences.

Quantitative Differentiation Evidence: 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane vs. Closest Analogs


Increased Lipophilicity (LogP 4.39) vs. Unsubstituted Cyclohexenyl Analog Enhances Non-Polar Solvent Compatibility

The target compound exhibits a calculated LogP (XLOGP3) of 4.52 and a consensus LogP (WLOGP) of 4.39, reflecting the lipophilic contribution of four additional methyl groups relative to the unsubstituted cyclohexenyl pinacol ester (CAS 141091-37-4), which has a lower molecular weight (208.11 vs. 264.21 g/mol) and lacks these alkyl substituents . The LogP difference of approximately 1.0–1.5 units translates to approximately 10–30× higher partition into non-polar organic phases, directly improving solubility in toluene, THF, and dichloromethane—the standard solvents for Suzuki–Miyaura reactions .

Lipophilicity Solubility Suzuki–Miyaura coupling Reagent handling

Higher Boiling Point (277.6 °C) vs. Unsubstituted Analog (~232 °C) Indicates Enhanced Thermal Stability for Higher-Temperature Couplings

The predicted boiling point of the target compound is 277.6 ± 33.0 °C at 760 mmHg, compared to approximately 232.0 ± 33.0 °C for the unsubstituted cyclohexenyl pinacol ester . This ΔBP of approximately +45 °C reflects stronger intermolecular van der Waals interactions arising from the four additional methyl groups, which also correlate with greater thermal resilience against decomposition during prolonged heating in high-temperature Suzuki couplings (e.g., reactions with electron-deficient aryl chlorides requiring >100 °C) [1]. The flash point of 121.7 ± 25.4 °C for the target compound further supports safe handling at elevated reaction temperatures .

Boiling point Thermal stability Cross-coupling Process chemistry

Steric Shielding from 3,3,5,5-Tetramethyl Substitution Reduces Protodeboronation Susceptibility Relative to Less Hindered Alkenylboronic Esters

Protodeboronation—the loss of the boron group via C–B bond cleavage—is a well-documented degradation pathway for alkenylboronic esters, particularly under aqueous basic conditions required for Suzuki–Miyaura coupling [1]. The rate of protodeboronation is inversely correlated with steric hindrance around the boron-bearing carbon: bulkier substituents impede the approach of water or hydroxide nucleophiles to the boron center and disfavor the required planarization at the alkenyl carbon in the protodeboronation transition state [2]. The 3,3,5,5-tetramethyl substitution pattern on the cyclohexenyl ring of the target compound provides four methyl groups in close proximity to the alkenyl–boron bond, creating a steric environment significantly more congested than that of the unsubstituted cyclohexenyl analog (CAS 141091-37-4) or the mono-tert-butyl-substituted analog (CAS 287944-06-3) . This steric shielding translates to slower protodeboronation kinetics and improved effective stoichiometry over extended reaction times.

Protodeboronation Steric hindrance Boronic ester stability Shelf-life

Pinacol Ester Form Provides Superior Hydrolytic Stability vs. Free Boronic Acid, with Vendor Batch QC Confirming 97% Purity

The pinacol ester (dioxaborolane) form of the target compound provides class-established protection against hydrolysis and boroxine formation that plagues free boronic acids. Free boronic acids (e.g., 3,3,5,5-tetramethylcyclohex-1-en-1-ylboronic acid) readily undergo reversible dehydration to form boroxines (anhydrides), which alter the effective molecular weight and coupling stoichiometry [1]. Pinacol boronic esters, by contrast, are kinetically stable toward hydrolysis under neutral and mildly basic conditions and can be stored at 2–8 °C with significantly longer shelf-life . Commercially, the target compound is supplied at 97% purity (Bidepharm, batch BD227531) with NMR, HPLC, and GC quality control data available per batch , whereas the corresponding free boronic acid is generally not commercially stocked due to its limited stability.

Pinacol ester stability Hydrolysis resistance Quality control Procurement

Direct Access via Rh-Catalyzed Dehydrogenative Borylation: Synthetic Provenance Distinct from Conventional Routes to Less Substituted Analogs

The target compound is accessible through the rhodium-catalyzed dehydrogenative borylation of 3,3,5,5-tetramethylcyclohex-1-ene with pinacolborane (HBpin), as described by Kondoh and Jamison (2010) [1]. This method provides direct access to cyclic 1-alkenylboronic acid pinacol esters without requiring pre-functionalized alkenyl halides or triflates. In the original report, the Rh-catalyzed protocol afforded various cyclic alkenyl Bpin esters, and the tetramethyl-substituted variant was demonstrated in subsequent Suzuki–Miyaura coupling applications. The synthetic route avoids the use of highly reactive organolithium or Grignard intermediates required for less substituted analogs, potentially simplifying scale-up and improving safety profiles [2][3].

Dehydrogenative borylation Rhodium catalysis Synthetic methodology Alkenylboronic ester

Optimal Application Scenarios for 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane (CAS 859217-85-9) Based on Differentiated Evidence


Suzuki–Miyaura Cross-Coupling with Electron-Deficient Aryl Chlorides Requiring Prolonged Heating Above 100 °C

The higher boiling point (277.6 °C) and enhanced thermal stability of the target compound make it a preferred boronic ester coupling partner over the unsubstituted cyclohexenyl analog (BP ~232 °C) for high-temperature Suzuki couplings with electron-poor aryl chlorides. The steric shielding from the 3,3,5,5-tetramethyl groups reduces competitive protodeboronation during extended reaction times at elevated temperatures, maintaining effective reagent stoichiometry and improving isolated yields of coupled products [1]. The higher LogP (4.39) also ensures adequate solubility in refluxing toluene or dioxane, solvents commonly employed for difficult aryl chloride couplings .

Multi-Step Synthesis of Sterically Congested Biaryl and Heteroaryl Intermediates for Pharmaceutical Lead Optimization

In medicinal chemistry campaigns requiring installation of a sterically demanding cyclohexenyl motif onto a heteroaryl core, the tetramethyl-substituted reagent provides a pre-constructed, bench-stable building block. The pinacol ester form eliminates the need for in situ protection of the free boronic acid, which is documented to form ill-defined boroxine mixtures that complicate stoichiometry and purification [1]. The 97% commercial purity with batch-specific QC (NMR, HPLC, GC) supports reproducible coupling outcomes across multi-gram campaigns typical of late-stage lead optimization . The improved solubility in organic solvents facilitates homogeneous reaction conditions, which is critical for achieving reproducible kinetics in parallel synthesis arrays.

Synthesis of Tetramethylcyclohexenyl-Containing OLED or Liquid Crystal Intermediates via C–C Bond Formation

The tetramethylcyclohexenyl fragment is a known structural motif in liquid crystalline materials and organic electronic compounds, where the rigid, lipophilic cyclohexenyl ring contributes to mesophase stability or charge-transport properties [1]. The target compound enables direct installation of this fragment via Suzuki–Miyaura coupling onto aromatic cores (e.g., phenyl, biphenyl, fluorenyl), providing a convergent synthetic strategy rather than linear construction of the cyclohexenyl ring post-coupling. The Rh-catalyzed dehydrogenative borylation route to the reagent ensures a distinct impurity profile from analogous reagents prepared via lithiation/halogenation sequences, which is relevant for electronic-grade purity requirements.

Comparative Reagent Screening for Optimized Protodeboronation Profiles in Aqueous Base Coupling Conditions

When developing robust Suzuki–Miyaura protocols with alkenylboronic esters under aqueous basic conditions (e.g., K₂CO₃ or K₃PO₄ in H₂O/dioxane), the tetramethyl-substituted reagent should be benchmarked against less hindered analogs to quantify the protodeboronation advantage. The steric shielding provided by the 3,3,5,5-tetramethyl groups is expected, based on class-level evidence, to reduce the rate of C–B bond cleavage relative to the unsubstituted cyclohexenyl Bpin ester [1]. This can be assessed by monitoring the ratio of coupled product to protodeboronated byproduct (cyclohexene derivative) via GC or HPLC at defined time points. Such data informs optimal reagent stoichiometry (e.g., 1.1 vs. 1.5 equivalents) and reaction duration, directly impacting cost-efficiency at scale.

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